Azobisbutyronitrile

Free Radical Polymerization Thermal Decomposition Kinetics Initiator Safety

Many azo initiators are used interchangeably, leading to failed polymerizations or unsafe thermal excursions. This specific azonitrile formulation (CAS 45043-50-3) offers well-defined decomposition kinetics (10-hr half-life: 65°C) essential for reproducible free radical polymerization. - **Process Control**: Matches AIBN benchmark kinetics; prevents bubble formation in GRIN PMMA preforms vs. BPO. - **RDRP Compatibility**: No oxidizing byproducts; mandated for NMP/RAFT to preserve living chain ends. - **Safety & Logistics**: SADT of 50°C provides wider storage/transport margin than lower-stability analogs (e.g., 35°C for V-601).

Molecular Formula C8H12N4
Molecular Weight 164.21 g/mol
CAS No. 45043-50-3
Cat. No. B8575005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzobisbutyronitrile
CAS45043-50-3
Molecular FormulaC8H12N4
Molecular Weight164.21 g/mol
Structural Identifiers
SMILESC(CC#N)CN=NCCCC#N
InChIInChI=1S/C8H12N4/c9-5-1-3-7-11-12-8-4-2-6-10/h1-4,7-8H2
InChIKeyYCIGYTFKOXGYTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azobisbutyronitrile: Initiator Overview


Azobisbutyronitrile, also known as 2,2'-azobis(isobutyronitrile) or AIBN (CAS 78-67-1 for the standard form), is a widely used oil-soluble azo initiator for free radical polymerizations [1]. The specific CAS 45043-50-3 refers to a particular formulation or isotopologue of this core structure. This class of initiators is defined by a labile carbon-nitrogen covalent bond that undergoes thermal homolytic cleavage to generate reactive radicals, driving chain-growth polymerization [2]. For industrial and research procurement, selecting the correct azonitrile initiator is not trivial; differences in decomposition kinetics, radical efficiency, and byproduct profiles critically dictate process outcomes and final material properties [3].

AIBN vs. Generic Initiators: Key Differences


The assumption that all azo initiators are functionally equivalent is invalidated by key differences in their 10-hour half-life decomposition temperatures (T₁/₂), activation energies, and initiator efficiencies (f). For instance, while AIBN (T₁/₂ ≈ 65°C) and V-601 (T₁/₂ ≈ 66°C) share similar thermal activation profiles, their safety parameters (SADT: 50°C vs. 35°C) and solubility differ vastly [1]. Furthermore, the polymerization rate and resulting polymer architecture can be significantly altered when substituting AIBN with other common initiators like benzoyl peroxide (BPO) due to differences in primary radical reactivity and termination mechanisms [2]. A direct, data-driven comparison is essential to ensure process reproducibility, product quality, and safe handling.

AIBN Comparative Performance Data


Thermal Stability vs. V-601

In direct comparison, AIBN and the nitrile-free alternative V-601 (Dimethyl 2,2'-azobis(2-methylpropionate)) exhibit nearly identical 10-hour half-life decomposition temperatures (65°C vs. 66°C) and activation energies (132.4 vs. 131.2 kJ/mol) [1]. However, a critical differentiation emerges in their Self-Accelerating Decomposition Temperatures (SADT), which are key safety parameters for transport and bulk storage. AIBN has a SADT of 50°C, whereas V-601 is significantly less thermally stable with a SADT of 35°C [1]. This 15°C difference in the threshold for thermal runaway is a decisive factor for process safety and supply chain logistics.

Free Radical Polymerization Thermal Decomposition Kinetics Initiator Safety

Low-Temperature Polymerization vs. V-65

For applications requiring lower initiation temperatures, the azo initiator V-65 (2,2'-Azobis(2,4-dimethylvaleronitrile)) offers a distinct alternative. Its 10-hour half-life decomposition temperature is 51°C, which is 14°C lower than that of AIBN (65°C) . This lower activation threshold enables polymerization at 40°C, a condition where AIBN would yield negligible radical flux [1]. This temperature differential is crucial for polymerizing thermally sensitive monomers or for producing high molecular weight polymers, which benefit from lower termination rates at reduced temperatures.

Low-Temperature Polymerization Polymer Molecular Weight Control Initiator Half-Life

Polymerization Rate & Control vs. BPO

A fundamental difference between azo and peroxide initiators is their impact on polymerization rate and termination mechanisms. In the polymerization of methyl methacrylate (MMA) and other monomers, benzoyl peroxide (BPO) generally yields a higher polymerization rate than AIBN [1]. This is attributed to the lower steric hindrance of the benzoyloxy radical compared to the cyanoisopropyl radical from AIBN, making the latter more prone to primary radical termination [1]. Conversely, in specific applications like interfacial gel polymerization for PMMA preforms, AIBN was found to be superior, producing preforms with nearly ideal refractive index gradients, while BPO resulted in suboptimal profiles and bubble formation [2].

Polymerization Kinetics Methyl Methacrylate (MMA) Primary Radical Termination

Initiator Efficiency & Polymer Architecture

The initiator efficiency (f) of AIBN is not constant and is often significantly lower than the theoretical maximum of 1. In the bulk polymerization of dodecyl acrylate at 60°C, the initiator efficiency at low monomer conversion is relatively low, at f = 0.13, and it decreases further with increasing conversion according to the function f(60°C)(x) = 0.13 - 0.22·x + 0.25·x² (for x ≤ 0.45) [1]. This low and conversion-dependent efficiency means that a substantial portion of the initiator decomposes without successfully initiating a polymer chain. This is a critical design parameter: procurement of AIBN requires an accurate understanding of 'f' to calculate the correct initiator loading, control molecular weight, and optimize cost, as over 85% of the initiator may be wasted under certain conditions.

Initiator Efficiency Polymer Molecular Weight Dodecyl Acrylate Polymerization

AIBN Optimal Applications


Optical PMMA Synthesis

The use of AIBN as an initiator in interfacial gel polymerization is critical for producing PMMA preforms with a precise, near-ideal gradient refractive index profile. This is in stark contrast to benzoyl peroxide (BPO), which in the same system leads to suboptimal optical properties and defect-forming bubbles [1]. The lower polymerization rate and specific radical reactivity of AIBN are key enablers of the controlled, defect-free polymer growth required for gradient-index polymer optical fibers. For procurement in this sector, AIBN is not an interchangeable commodity; it is a specification-critical material for achieving the target optical performance and manufacturing yield.

Standard-Temperature Radical Polymerization

For a vast array of industrial and research polymerizations (e.g., styrene, acrylates, methacrylates) conducted at typical solution or bulk temperatures (60-80°C), AIBN remains the benchmark azo initiator. Its 10-hour half-life temperature of 65°C provides a practical, predictable decomposition rate [2]. This contrasts with lower-temperature initiators like V-65 (51°C half-life) which would decompose too rapidly in this window, and higher-temperature initiators that would be sluggish. The well-characterized kinetics and established safety profile (SADT of 50°C) make AIBN the default, low-risk choice for routine, reproducible polymer synthesis where process conditions align with its activation window [3].

NMP and RDRP Methodologies

In advanced polymerization techniques like Nitroxide-Mediated Polymerization (NMP), the efficiency and compatibility of the primary initiator are paramount. AIBN is the most widely used initiator for NMP and other RDRP methods (e.g., RAFT, ATRP) due to its well-defined decomposition mechanism and the absence of oxidizing byproducts that can interfere with control agents [4]. The use of peroxide initiators like BPO can lead to undesirable side reactions with nitroxide mediators, destroying the living character of the polymerization. Therefore, for researchers and manufacturers employing RDRP to create complex macromolecular architectures, AIBN is the functionally mandated initiator to maintain polymerization control and achieve targeted molecular weight distributions.

Large-Scale Production Safety

For bulk chemical and polymer producers, the thermal stability of AIBN is a key logistical advantage. Its SADT of 50°C provides a significantly wider safety margin for storage and transport compared to alternatives like V-601 (SADT = 35°C) [3]. This 15°C difference reduces the risk of temperature excursions triggering a self-accelerating decomposition during warehousing or shipping, especially in warmer climates. This translates directly to lower regulatory compliance burdens, reduced insurance costs, and greater flexibility in supply chain management. From a procurement standpoint, selecting AIBN over a less stable azo-initiator mitigates significant operational and safety risks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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